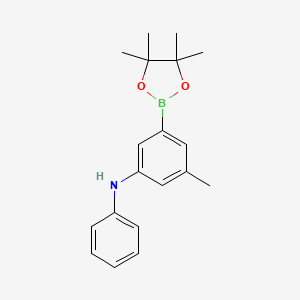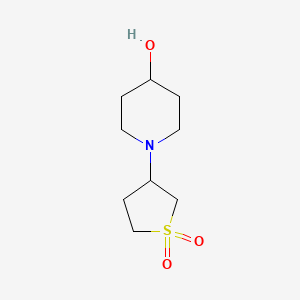
3-(4-Hydroxypiperidin-1-yl)tetrahydrothiophene 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Hydroxypiperidin-1-yl)tetrahydrothiophene 1,1-dioxide is a heterocyclic compound that features a tetrahydrothiophene ring fused with a piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxypiperidin-1-yl)tetrahydrothiophene 1,1-dioxide typically involves the oxidation of thiophenes to their corresponding 1,1-dioxides. One common method includes the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions . The piperidine ring can be introduced through nucleophilic substitution reactions involving piperidine derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Hydroxypiperidin-1-yl)tetrahydrothiophene 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: Conversion to sulfoxides and sulfones using oxidizing agents.
Reduction: Reduction to thiols or thioethers using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions involving the piperidine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Piperidine derivatives.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation.
Thiols and Thioethers: Formed through reduction.
Substituted Piperidines: Formed through nucleophilic substitution.
Aplicaciones Científicas De Investigación
3-(4-Hydroxypiperidin-1-yl)tetrahydrothiophene 1,1-dioxide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of photoelectric materials and as a catalyst in organic synthesis
Mecanismo De Acción
The mechanism of action of 3-(4-Hydroxypiperidin-1-yl)tetrahydrothiophene 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes. Detailed studies on its binding affinity and molecular interactions are essential to understand its effects .
Comparación Con Compuestos Similares
Similar Compounds
Thiophene 1,1-dioxide: Shares the thiophene ring structure but lacks the piperidine ring.
Piperidine derivatives: Compounds with similar piperidine ring structures but different substituents.
Uniqueness
3-(4-Hydroxypiperidin-1-yl)tetrahydrothiophene 1,1-dioxide is unique due to its combined thiophene and piperidine rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its versatility in various applications compared to compounds with only one of these rings .
Propiedades
Fórmula molecular |
C9H17NO3S |
|---|---|
Peso molecular |
219.30 g/mol |
Nombre IUPAC |
1-(1,1-dioxothiolan-3-yl)piperidin-4-ol |
InChI |
InChI=1S/C9H17NO3S/c11-9-1-4-10(5-2-9)8-3-6-14(12,13)7-8/h8-9,11H,1-7H2 |
Clave InChI |
IYARZDZKINPJFE-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1O)C2CCS(=O)(=O)C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


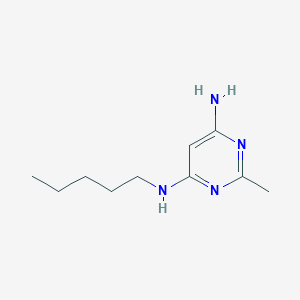


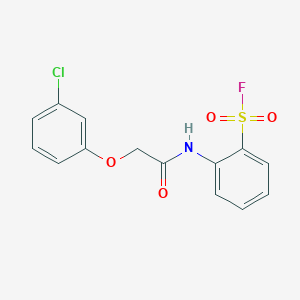
![Methyl 2-benzhydryl-2-azaspiro[3.3]heptane-5-carboxylate](/img/structure/B13350282.png)

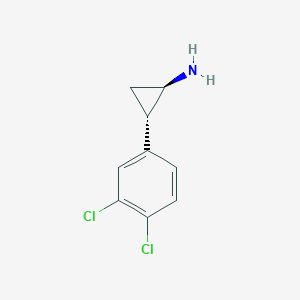
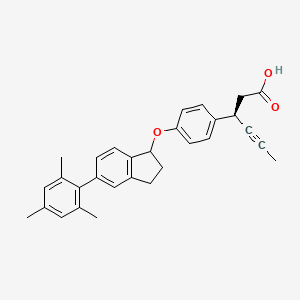
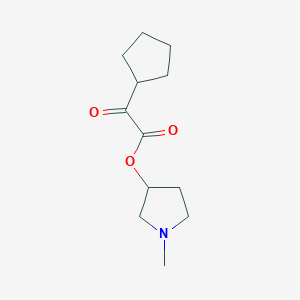

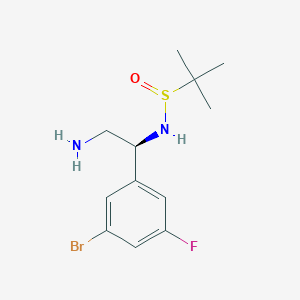
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 4-chloro-2-nitrobenzoate](/img/structure/B13350318.png)
